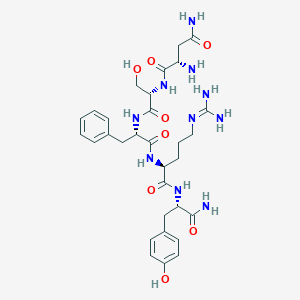
Asfry-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asfry-NH2 is a peptide compound composed of five amino acids: asparagine, serine, phenylalanine, arginine, and tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
General Reactivity of NH2-Containing Compounds
NH2 (amine or amidogen) groups are highly reactive due to nitrogen’s lone pair of electrons, enabling participation in:
-
Nucleophilic substitution (e.g., reactions with alkyl halides)
-
Hydrogen abstraction (e.g., NH2 + hydrocarbons → NH3 + radicals)
-
Redox reactions (e.g., oxidation to nitro compounds or reduction to amines) .
Key studies on NH2 radicals include:
| Reaction Type | Example | Rate Constant (298 K) | Source |
|---|---|---|---|
| NH2 + NO → N2 + H2O | Critical in combustion/astrophysics | 3.5 × 10⁻¹⁰ cm³/s | |
| NH2 + C3H8 → NH3 + C3H7- | Dominant in NH3/C3H8 combustion | 1.8 × 10⁻¹³ cm³/s |
Analytical Challenges in NH2 Chemistry
Recent advancements identified previously unknown NH2-derived compounds:
-
Chloronitramide anion (ClNNO₂⁻): Discovered in chloraminated water, formed via NH2Cl decomposition .
-
Detection methods include high-resolution mass spectrometry and ion chromatography .
Research Recommendations for "Asfry-NH2"
Given the absence of data on "this compound," the following steps are advised:
-
Verify nomenclature : Confirm if "Asfry" refers to a proprietary compound, typographical error, or unregistered acronym.
-
Explore analogs : Study structurally similar NH2 compounds (e.g., aryl-NH2 or fluorinated amines ).
-
Experimental characterization : Conduct reactivity assays (e.g., kinetics with NO or O2 ) and spectroscopic analysis.
Aplicaciones Científicas De Investigación
Asfry-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosine: Similar structure but lacks the amide group.
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosyl-glycine: Contains an additional glycine residue.
Uniqueness
Asfry-NH2 is unique due to its specific amino acid sequence and the presence of the amide group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
151937-05-2 |
|---|---|
Fórmula molecular |
C31H44N10O8 |
Peso molecular |
684.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C31H44N10O8/c32-20(15-25(33)44)27(46)41-24(16-42)30(49)40-23(14-17-5-2-1-3-6-17)29(48)38-21(7-4-12-37-31(35)36)28(47)39-22(26(34)45)13-18-8-10-19(43)11-9-18/h1-3,5-6,8-11,20-24,42-43H,4,7,12-16,32H2,(H2,33,44)(H2,34,45)(H,38,48)(H,39,47)(H,40,49)(H,41,46)(H4,35,36,37)/t20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
GCLINQNIKJHLQE-LSBAASHUSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Secuencia |
NSFRY |
Sinónimos |
ASFRY-NH2 Asn-Ser-Phe-Arg-Tyr-NH2 asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















